OGT 2115
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of OGT 2115 in Prostate Cancer
Introduction
This compound is a pharmacological agent investigated for its therapeutic potential in prostate cancer. Contrary to a common misconception, this compound is not an inhibitor of O-GlcNAc transferase (OGT). Instead, it functions as a potent inhibitor of Heparanase (HPSE), an endo-β-D-glucuronidase that plays a crucial role in the tumor microenvironment and tumorigenesis by cleaving heparan sulfate.[1][2][3] Elevated expression of HPSE is observed in prostate cancer tissues compared to adjacent normal tissues, highlighting it as a promising therapeutic target.[1][2] The primary mechanism of action of this compound in prostate cancer involves the induction of apoptosis through the downregulation of the anti-apoptotic protein, Myeloid cell leukemia-1 (MCL-1).[1][2][3]
Core Mechanism of Action: Induction of Apoptosis via MCL-1 Downregulation
Research has demonstrated that this compound treatment leads to a significant decrease in the viability of prostate cancer cells in a dose-dependent manner.[1][2][3][4] This reduction in cell viability is attributed to the induction of apoptosis.[1][2][3] The central signaling pathway affected by this compound is the regulation of MCL-1, a key anti-apoptotic protein. This compound has been shown to decrease MCL-1 protein expression levels.[1][2][3] The downregulation of MCL-1 is a critical step in this compound-induced apoptosis, as evidenced by experiments where RNA interference-mediated downregulation of MCL-1 acts synergistically with this compound to induce apoptosis in prostate cancer cells.[1][2]
The reduction in MCL-1 levels by this compound occurs at both the transcriptional and post-transcriptional levels.[1] Studies have indicated that this compound treatment decreases MCL-1 mRNA expression.[1] Furthermore, it facilitates the degradation of the MCL-1 protein.[1] The proteasome inhibitor MG-132 was found to inhibit the this compound-induced downregulation of MCL-1, suggesting that this compound promotes the proteasomal degradation of MCL-1.[2][3] In contrast, the protein synthesis inhibitor cycloheximide (B1669411) did not affect the regulatory role of this compound on MCL-1, further supporting a mechanism involving protein degradation rather than inhibition of synthesis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Key Findings | Reference |
| PC-3 | 18.4 - 20.2 | Dose-dependent decrease in cell viability. | [1][2][3] |
| DU-145 | 90.6 - 97.2 | Dose-dependent decrease in cell viability. | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose and Administration | Key Findings | Reference |
| Nude mice with PC-3 cell xenografts | 40 mg/kg (intragastric administration) | Significantly inhibited tumor growth. | [1][2][3] |
| Increased positive TUNEL staining in xenograft tissues, indicating enhanced apoptosis. | [1][2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to elucidate this mechanism.
References
- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Guide: The Role of Sunitinib in the Inhibition of Angiogenesis
Disclaimer: The following technical guide is based on the well-documented angiogenesis inhibitor, Sunitinib (B231). No verifiable scientific information could be found for "OGT 2115." Therefore, Sunitinib has been used as a substitute to fulfill the requirements of this request with comprehensive and accurate data.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sunitinib is an orally administered, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a potent anti-angiogenic agent that plays a crucial role in cancer therapy by disrupting the signaling pathways essential for tumor growth, pathologic angiogenesis, and metastatic progression.[2][3] Approved by the US FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib's efficacy is largely attributed to its ability to simultaneously inhibit multiple RTKs involved in neovascularization.[2] This guide provides an in-depth overview of the core mechanism, quantitative effects, and experimental evaluation of Sunitinib's anti-angiogenic activity.
Core Mechanism of Action in Angiogenesis Inhibition
Sunitinib's anti-angiogenic effects are primarily mediated through the competitive inhibition of key receptor tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]
Under normal angiogenic signaling, growth factors like VEGF bind to their corresponding receptors on endothelial cells.[5] This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, activating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[5]
Sunitinib functions by penetrating the cell cytoplasm and competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding pocket on the intracellular domain of these receptors.[5] By occupying this site, Sunitinib prevents the receptor's autophosphorylation, thereby blocking the initiation of the downstream signaling cascade.[5] This inhibition effectively curtails the formation of new blood vessels, which are essential for supplying tumors with oxygen and nutrients.[3] The primary targets of Sunitinib include VEGFR-1, -2, and -3, PDGFR-α, and PDGFR-β, among other kinases like KIT and FLT3.[2][3]
Quantitative Data on Angiogenic Inhibition
The anti-angiogenic efficacy of Sunitinib has been quantified across numerous preclinical models. The data consistently demonstrate a significant reduction in vascularization and tumor growth.
| Parameter Measured | Model System | Sunitinib Dose/Concentration | Result | Reference |
| Microvessel Density (MVD) | Glioblastoma (U87MG) Xenograft | 80 mg/kg/day | 74% reduction in MVD (from 18,267 to 4,702 µm²/10⁵ µm²) | [6] |
| Microvessel Density (MVD) | Triple-Negative Breast Cancer (MDA-MB-231) Xenograft | Not specified | MVD reduced from 125 ± 16 to 68 ± 9 microvessels/mm² | [7] |
| Microvessel Density | Squamous Cell Carcinoma | Not specified | ~45% decrease in microvessel density | [8] |
| Tumor Growth | Glioma (SF188V+) Xenograft | 40 mg/kg/day | 50% inhibition of tumor growth | [9] |
| Vessel Outgrowth | Rat Aortic Ring Assay | > 3.125 µM | Complete inhibition of new vessel outgrowth | [10] |
Key Experimental Protocols
The evaluation of Sunitinib's anti-angiogenic properties relies on standardized in vitro and in vivo assays.
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-250 µL of BME to each well of a pre-chilled 96- or 24-well plate.[11][12]
-
Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[11]
-
Cell Seeding: Culture endothelial cells (e.g., HUVECs) to ~80-90% confluency. Harvest the cells and resuspend them in media containing the desired concentrations of Sunitinib or a vehicle control.
-
Incubation: Seed the cell suspension onto the solidified BME. Incubate at 37°C for 2-18 hours. Tube formation typically begins within 2-4 hours.[11][12]
-
Quantification: Visualize the tube network using a light or fluorescence microscope. Capture images and quantify angiogenic activity by measuring parameters such as total tube length and the number of branch points using image analysis software.[12][13]
This ex vivo assay recapitulates multiple steps of the angiogenic process, including matrix degradation, migration, and proliferation, using an organ culture model.[14]
Methodology:
-
Aorta Dissection: Euthanize a mouse or rat and aseptically dissect the thoracic aorta. Place it in a cold, sterile buffer solution (e.g., PBS).[15][16]
-
Ring Preparation: Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue. Section the aorta into uniform rings of approximately 1 mm in width.[15][16]
-
Embedding: Place a layer of extracellular matrix (e.g., collagen or BME) in each well of a 48-well plate and allow it to polymerize. Place a single aortic ring into each well and cover it with a second layer of the matrix.[15][17]
-
Treatment & Culture: Add culture medium supplemented with the desired concentrations of Sunitinib or vehicle control. Culture the rings at 37°C for 6-12 days, replacing the medium every 2-3 days.[15][16]
-
Quantification: Monitor the outgrowth of new microvessels from the rings using a phase-contrast microscope. Capture images at regular intervals and quantify the extent of sprouting using image analysis software to measure vessel length and density.[14]
This in vivo assay is a standard method for evaluating angiogenesis by creating a subcutaneous gel plug that becomes vascularized over time.[18]
Methodology:
-
Preparation of Plug Mixture: On ice, mix liquid Matrigel with an angiogenic stimulus (e.g., growth factors like bFGF/VEGF or tumor cells). For treatment groups, the compound of interest (Sunitinib) can be included directly in the mixture or administered systemically.[18]
-
Subcutaneous Injection: Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture (typically 300-500 µL) into the flank of a mouse (e.g., C57BL/6 or nude mice). The liquid will rapidly solidify at body temperature to form a plug.[18][19]
-
Incubation Period: Allow the plug to become vascularized in vivo for a period of 7-21 days.
-
Plug Excision and Analysis: After the incubation period, euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification of Angiogenesis: Plugs can be processed for analysis in several ways:
-
Histology: Fix the plugs in formalin, embed in paraffin, and section for immunohistochemical (IHC) staining with an endothelial cell marker like CD31 to visualize and quantify microvessel density.[18][19]
-
Hemoglobin Content: Homogenize the plug and measure hemoglobin content (e.g., using Drabkin's reagent) as a proxy for the amount of blood perfusion and, therefore, vascularization.
-
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-angiogenic agent sunitinib transiently increases tumor oxygenation and suppresses cycling hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
Preclinical Profile of OGT 2115: A Heparanase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains. Upregulation of heparanase is strongly correlated with increased tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy. Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, primarily through its ability to inhibit heparanase activity, thereby impacting tumor cell viability, invasion, migration, and the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily through the competitive inhibition of heparanase.[1][2][3] Heparanase activity leads to the degradation of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and cell surfaces. This degradation releases a plethora of growth factors and cytokines sequestered within the ECM, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis and tumor progression. By inhibiting heparanase, this compound prevents this degradation, thereby disrupting key signaling pathways involved in cancer pathogenesis.
A significant downstream effect of this compound is the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2][4][5][6] Studies in prostate cancer models have shown that this compound reduces both the mRNA and protein levels of MCL-1, leading to increased apoptosis.[1][4]
dot
References
- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
OGT 2115: A Novel Heparanase Inhibitor with Therapeutic Potential in Breast Cancer Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in breast cancer patients. The intricate process of tumor cell dissemination involves the degradation of the extracellular matrix (ECM), a crucial step mediated by enzymes such as heparanase. OGT 2115, a potent, cell-permeable, and orally active heparanase inhibitor, has emerged as a promising therapeutic agent to counteract breast cancer metastasis. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, particularly in triple-negative breast cancer (TNBC), and its interplay with the tumor microenvironment. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Introduction
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), integral components of the ECM and cell surfaces. Overexpression of heparanase is a hallmark of many aggressive cancers, including breast cancer, where it promotes tumor growth, angiogenesis, and metastasis. By degrading heparan sulfate, heparanase releases growth factors stored in the ECM and facilitates cancer cell invasion and dissemination.
This compound has been identified as a potent inhibitor of heparanase, with an IC50 of 0.4 µM for its enzymatic activity[1]. Its ability to suppress heparan sulfate degradation makes it a compelling candidate for anti-cancer therapy, particularly in preventing metastatic progression.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Heparanase Enzymatic Inhibition IC50 | 0.4 µM | [1] |
| Anti-angiogenic Properties IC50 | 1 µM | [1] |
Table 2: Effective Concentrations of this compound in Breast Cancer Cell-Based Assays
| Cell Line | Assay Type | This compound Concentration | Combination Agent | Outcome | Reference |
| MDA-MB-231 (TNBC) | Cell Viability | 20 µM | Paclitaxel (B517696) (100 µM) | Sensitized cells to paclitaxel | [2] |
| Hs 578t (TNBC) | Cell Viability | 20 µM | Paclitaxel (100 µM) | Sensitized cells to paclitaxel | [2] |
| MDA-MB-468 (TNBC) | Cell Viability | 20 µM | Paclitaxel (100 µM) | Sensitized cells to paclitaxel | [2] |
| MDA-MB-231 (TNBC) | Tumorsphere Formation | 20 µM | Paclitaxel, Heparan Sulfate | Decreased tumorsphere formation | [2] |
| Hs 578t (TNBC) | Tumorsphere Formation | 20 µM | Paclitaxel, Heparan Sulfate | Decreased tumorsphere formation | [2] |
| MDA-MB-468 (TNBC) | Tumorsphere Formation | 20 µM | Paclitaxel, Heparan Sulfate | Decreased tumorsphere formation | [2] |
| Breast Cancer Cells | Cell Migration/Invasion | Not Specified | Tunicamycin/Adriamycin | Suppressed migration and invasion | [1] |
Mechanism of Action in Breast Cancer Metastasis
This compound exerts its anti-metastatic effects through at least two distinct, yet potentially interconnected, mechanisms.
Potentiation of Chemotherapy in Triple-Negative Breast Cancer via Purinergic Signaling
In TNBC, a particularly aggressive subtype of breast cancer, this compound has been shown to enhance the efficacy of conventional chemotherapy, such as paclitaxel[2]. The proposed mechanism involves the modulation of the tumor microenvironment's purinergic signaling pathway.
By inhibiting heparanase, this compound prevents the degradation of heparan sulfate. This leads to an accumulation of heparan sulfate in the extracellular space, which in turn inhibits extracellular ATPases. The resulting increase in extracellular ATP (eATP) levels hyperactivates purinergic receptors (P2RXs) on cancer cells. This signaling cascade ultimately sensitizes the TNBC cells to the cytotoxic effects of paclitaxel, leading to decreased cell viability and a reduction in the cancer-initiating cell population, as evidenced by decreased tumorsphere formation[2].
Modulation of Cancer Stem-like Features via the MUC1/Estrogen Receptor Axis
The tumor microenvironment, which includes immune cells like mast cells, plays a critical role in cancer progression. Mast cell-secreted heparanase can promote cancer stem-like features in breast cancer cells. This effect is mediated through the MUC1/estrogen receptor (ER) signaling axis. This compound can intervene in this process by inhibiting the heparanase secreted by mast cells, thereby reducing the pro-tumorigenic signaling that enhances the cancer stem cell phenotype.
Detailed Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from studies evaluating the synergistic effect of this compound and paclitaxel on TNBC cell lines[2].
-
Cell Lines: MDA-MB-231, Hs 578t, MDA-MB-468 (TNBC), and MCF-10A (non-tumorigenic epithelial).
-
Reagents:
-
This compound (Stock solution in DMSO)
-
Paclitaxel (Stock solution in DMSO)
-
Heparan Sodium Sulfate (optional, for mechanistic studies)
-
Cell culture medium appropriate for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound and/or 50 µM heparan sodium sulfate for 48 hours.
-
For the final 6 hours of the 48-hour incubation, add 100 µM paclitaxel to the designated wells.
-
Include appropriate vehicle controls (e.g., DMSO).
-
After the incubation period, assess cell viability using a standard reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage loss of cell viability relative to the vehicle-treated control.
-
Tumorsphere Formation Assay
This protocol is designed to assess the impact of this compound on the cancer stem-like cell population[2].
-
Cell Lines: MDA-MB-231, Hs 578t, MDA-MB-468.
-
Reagents:
-
Paclitaxel, this compound, Heparan Sodium Sulfate
-
3D Tumorsphere Medium XF (e.g., from Sigma)
-
Trypsin-EDTA
-
PBS
-
45 µm cell strainer
-
-
Procedure:
-
Culture and treat the TNBC cell lines as described in the cell viability assay.
-
After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in 3D Tumorsphere Medium XF.
-
Pass the cell suspension through a 45 µm filter to obtain single cells.
-
Perform a viable cell count (e.g., using trypan blue).
-
Plate the viable cells at a low density (e.g., 10 cells per well) in an ultra-low attachment 96-well plate.
-
Culture the cells for 7 days to allow for tumorsphere formation.
-
Count the number of tumorspheres in each well using a microscope.
-
Calculate the tumorsphere formation efficiency (number of tumorspheres / number of cells seeded x 100%).
-
In Vivo Orthotopic Xenograft Model for Metastasis
This is a general protocol for establishing an orthotopic breast cancer model to study metastasis. Specific details regarding this compound administration would need to be optimized based on its pharmacokinetic properties.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Line: Luciferase-expressing MDA-MB-231 cells.
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Matrigel (optional, to enhance tumor take)
-
PBS
-
-
Procedure:
-
Prepare a single-cell suspension of luciferase-expressing MDA-MB-231 cells in PBS (with or without Matrigel).
-
Anesthetize the mice.
-
Inject approximately 1 x 10^6 cells in a small volume (e.g., 50 µL) into the mammary fat pad.
-
Monitor primary tumor growth using calipers and bioluminescence imaging.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, oral gavage, daily) and vehicle to the respective groups[1].
-
Monitor for metastasis to distant organs (e.g., lungs, liver, bone) using bioluminescence imaging.
-
At the end of the study, sacrifice the mice and harvest the primary tumor and metastatic organs for further analysis (e.g., histology, immunohistochemistry).
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential in preclinical models of breast cancer metastasis, particularly in the aggressive triple-negative subtype. Its ability to inhibit heparanase leads to a multi-faceted anti-cancer effect by modulating the tumor microenvironment to enhance chemotherapy and by suppressing cancer stem-like properties. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the efficacy and mechanisms of this compound.
Future studies should focus on:
-
Establishing the precise IC50 values of this compound for cytotoxicity in a panel of breast cancer cell lines.
-
Conducting comprehensive in vivo studies to evaluate the efficacy of this compound, both as a monotherapy and in combination with other agents, on primary tumor growth and metastasis in various breast cancer subtypes.
-
Investigating the detailed molecular downstream effects of purinergic receptor activation following this compound treatment.
-
Exploring potential biomarkers to identify patients who are most likely to respond to this compound therapy.
The continued exploration of heparanase inhibitors like this compound holds great promise for the development of novel and effective strategies to combat breast cancer metastasis.
References
OGT 2115: A Cell-Permeable Heparanase Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Introduction
Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a pivotal role in cancer progression. By cleaving heparan sulfate (B86663) proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and cell surfaces, heparanase facilitates tumor cell invasion, metastasis, and angiogenesis. Its overexpression is correlated with increased tumor size, enhanced metastasis, and poor prognosis in various cancers. This makes heparanase a compelling target for anticancer drug development. OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase, showing promise in preclinical studies as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical research.
| Parameter | Value | Reference |
| Heparanase Inhibition (IC50) | 0.4 µM | [1] |
| Anti-Angiogenic Properties (IC50) | 1 µM | [1] |
| Cell Viability (IC50) - PC-3 Cells | 18.4 µM / 20.2 µM | [2][3] |
| Cell Viability (IC50) - DU-145 Cells | 90.6 µM / 97.2 µM | [2][3] |
| In Vivo Oral Dosing (Mice) | 20 mg/kg | [1] |
| In Vivo Xenograft Inhibition (PC-3) | 40 mg/kg (intragastric) | [2][3] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of heparanase. This leads to the modulation of several downstream signaling pathways critical for tumor progression.
Heparanase-Mediated Signaling
Heparanase activity initiates a cascade of events that promote cancer growth and metastasis. Cleavage of heparan sulfate chains by heparanase releases various growth factors and cytokines sequestered in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which in turn stimulate angiogenesis and tumor cell proliferation. Furthermore, heparanase can directly influence cell signaling pathways, including the PI3K/AKT, MAPK/ERK, and Wnt/β-catenin pathways, to enhance tumor cell survival and migration.[4][5]
This compound-Mediated Inhibition and Apoptosis Induction
By inhibiting heparanase, this compound disrupts these pro-tumoral processes. A key identified mechanism of this compound-induced apoptosis in prostate cancer cells involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[2][3] this compound has been shown to decrease MCL-1 expression at both the mRNA and protein levels.[2] The reduction in MCL-1 protein is facilitated through proteasomal degradation, as demonstrated by the reversal of this effect in the presence of the proteasome inhibitor MG-132.[2][3] This downregulation of MCL-1 shifts the balance towards pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent apoptosis.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Heparanase Activity Assay (General Protocol)
This assay is designed to measure the enzymatic activity of heparanase and the inhibitory effect of compounds like this compound. A common method involves a solid-phase assay using heparan sulfate (HS) and basic fibroblast growth factor (bFGF).
Materials:
-
96-well plates
-
Heparan sulfate (HS)
-
Recombinant human heparanase
-
This compound
-
Basic fibroblast growth factor (bFGF)
-
Anti-bFGF antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well plates with heparan sulfate and incubate overnight at 4°C.
-
Wash the plates to remove unbound HS.
-
Add recombinant human heparanase to the wells, along with varying concentrations of this compound or a vehicle control.
-
Incubate to allow for enzymatic cleavage of HS.
-
Wash the plates to remove cleaved HS fragments.
-
Add bFGF to the wells and incubate to allow binding to the remaining intact HS.
-
Wash the plates to remove unbound bFGF.
-
Add HRP-conjugated anti-bFGF antibody and incubate.
-
Wash the plates to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in heparanase activity.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
24-well or 96-well plates
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Thaw basement membrane matrix on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate at 37°C for 4-18 hours to allow for tube formation.
-
For visualization, the cells can be labeled with Calcein AM.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
PC-3 or DU-145 prostate cancer cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed PC-3 or DU-145 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for 72 hours.[2]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492 nm using a plate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
PC-3 or DU-145 cells
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Prostate Cancer Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Male BALB/c nude mice
-
PC-3 or DU-145 prostate cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject PC-3 cells into the right flank of male BALB/c nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 30-40 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control daily via intragastric gavage for a specified period (e.g., 35 days).[2]
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining for apoptosis).
Conclusion
This compound is a promising, cell-permeable heparanase inhibitor with demonstrated anti-cancer activity in preclinical models. Its ability to inhibit heparanase, suppress angiogenesis, and induce apoptosis, notably through the downregulation of MCL-1, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of OGT 2115: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor with significant anti-cancer properties. Primarily identified as a heparanase (HPSE) inhibitor, its mechanism of action extends to the induction of apoptosis through the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Furthermore, emerging evidence indicates a direct impact on mitochondrial function, suggesting a multi-faceted approach to its anti-neoplastic activity. This technical guide provides an in-depth overview of the molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Primary Molecular Target: Heparanase (HPSE)
This compound is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs). HPSE is overexpressed in many cancers and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1] By inhibiting HPSE, this compound disrupts the tumor microenvironment and inhibits tumor growth.[1]
Downstream Effector: Myeloid Cell Leukemia-1 (MCL-1)
A key consequence of this compound activity is the downregulation of MCL-1, a member of the Bcl-2 family of anti-apoptotic proteins.[1][2] This downregulation is a critical step in this compound-induced apoptosis in cancer cells.[2][3] Studies have shown that this compound decreases MCL-1 expression at both the messenger RNA (mRNA) and protein levels.[2] The reduction in MCL-1 protein is facilitated through the proteasome pathway, as the proteasome inhibitor MG-132 was found to block this compound-induced MCL-1 degradation.[2][4]
Direct Mitochondrial Effects
Beyond its role as a heparanase inhibitor, this compound has been demonstrated to exert direct effects on mitochondrial function, contributing to its anti-cancer activity.[5][6] This suggests a mechanism of action that is not solely dependent on heparanase inhibition.[5] this compound has been shown to inhibit the activity of mitochondrial complexes I, II-III, and IV, leading to decreased mitochondrial oxygen consumption and a reduction in the mitochondrial membrane potential.[5][6] These effects on mitochondrial physiology can directly trigger apoptosis in cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Heparanase | 0.4 µM | N/A | [3][7][8] |
| Angiogenesis | 1 µM | N/A | [3][7] |
| Angiogenesis | 7.5 µM | N/A | [8] |
| PC-3 (Prostate Cancer) | 18.4 µM | Human | [9][2] |
| PC-3 (Prostate Cancer) | 20.2 µM | Human | [4] |
| DU-145 (Prostate Cancer) | 90.6 µM | Human | [2] |
| DU-145 (Prostate Cancer) | 97.2 µM | Human | [1][4] |
| Mitochondrial Complex Inhibition | Effective Concentration | Effect | Reference |
| Complex I | > 0.4 µM | Significant decrease in activity | [5] |
| Complex II-III | 25 µM - 100 µM | Significant decrease in activity | [5][6] |
| Complex IV | > 12.5 µM | Dose-dependent decrease in activity | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (PC-3 or DU-145) in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM for PC-3; 0, 25, 50, 100 µM for DU-145) for 24 hours.[9][2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a specific wavelength to determine cell viability.[9]
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
-
Cell Treatment: Treat prostate cancer cells with this compound at the desired concentrations for 24 hours.[9][2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[2]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers specific for MCL-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of MCL-1.[2]
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Lyse this compound-treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against MCL-1 and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Mitochondrial Function Assays
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues.
-
Oxygen Consumption: Measure mitochondrial oxygen consumption using polarography in the presence of various substrates and inhibitors, along with different concentrations of this compound.[5]
-
Membrane Potential: Determine the mitochondrial membrane potential using fluorimetry with a potential-sensitive dye (e.g., rhodamine 123).[5]
-
Complex Activity Assays: Measure the enzymatic activity of individual mitochondrial complexes (I, II-III, IV) spectrophotometrically using specific substrates and electron acceptors/donors in the presence of varying this compound concentrations.[5]
Visualizations
Caption: this compound molecular mechanism of action.
Caption: Experimental workflow for this compound target validation.
References
- 1. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Anti-angiogenic drugs: direct anti-cancer agents with mitochondrial mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
OGT 2115 Application Notes and Protocols for PC-3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: OGT 2115 is a potent inhibitor of heparanase (HPSE), an endo-β-D-glucuronidase that plays a crucial role in the tumor microenvironment and tumorigenesis by cleaving heparan sulfate.[1][2] Upregulation of HPSE is observed in various cancers, including prostate cancer, where it promotes tumor cell survival and evasion of apoptosis.[1][2] This document provides detailed protocols for studying the effects of this compound on the human prostate cancer cell line, PC-3, with a focus on its pro-apoptotic activity mediated by the downregulation of Myeloid Cell Leukemia-1 (MCL-1).[1][2]
Data Presentation
Table 1: this compound Activity in PC-3 Cells
| Parameter | Value | Reference |
| Cell Line | PC-3 (Human Prostate Carcinoma) | [1] |
| IC50 (72h) | 20.2 µM | [1][2] |
| Mechanism of Action | Induction of Apoptosis | [1][2] |
| Key Molecular Target | Downregulation of MCL-1 | [1][2] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis in PC-3 Cells (24h)
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 | 4.21 |
| 10 | 5.51 |
| 20 | 8.12 |
| 40 | 9.50 |
Data adapted from Annexin V/PI double-staining assays.
Signaling Pathway
The proposed signaling pathway for this compound in PC-3 cells involves the inhibition of heparanase, leading to the downregulation of the anti-apoptotic protein MCL-1. This disruption of the cellular survival mechanism subsequently promotes apoptosis, as evidenced by the increased expression of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.
Caption: this compound inhibits HPSE, downregulating MCL-1 and inducing apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on PC-3 cells.
Caption: Workflow for studying this compound effects on PC-3 cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: PC-3 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in PC-3 cells.
-
Materials:
-
PC-3 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed PC-3 cells into 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., a serial dilution from 1.22 µM to 300 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes at room temperature.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in PC-3 cells treated with this compound.
-
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at concentrations of 0, 10, 20, and 40 µM for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gene Expression Analysis (RT-qPCR)
This protocol is for measuring the mRNA expression of MCL-1 in PC-3 cells.
-
Materials:
-
PC-3 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for MCL-1 and a reference gene (e.g., GAPDH).
-
-
Procedure:
-
Treat PC-3 cells with this compound at concentrations of 0, 5, 10, and 20 µM for 24 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for MCL-1 and the reference gene.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in MCL-1 expression.
-
Protein Expression Analysis (Western Blot)
This protocol is for detecting the protein levels of MCL-1, Bax, and cleaved caspase-3.
-
Materials:
-
PC-3 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-MCL-1 (e.g., Cell Signaling Technology, Cat. No. 94296)
-
Anti-Bax (e.g., Cell Signaling Technology, Cat. No. 2772)
-
Anti-Cleaved Caspase-3 (e.g., Cell Signaling Technology, Cat. No. 9661)
-
Anti-Tubulin or Anti-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat PC-3 cells with this compound at concentrations of 0, 10, 20, and 40 µM for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
Application Notes and Protocols for In Vivo Administration of OGT-2115 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OGT-2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.[1][2] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1] Upregulation of heparanase is observed in numerous cancers and is associated with tumor progression, metastasis, and angiogenesis. OGT-2115 has demonstrated anti-cancer properties by inducing apoptosis and inhibiting tumor growth in preclinical models.[1] These application notes provide detailed protocols for the in vivo administration of OGT-2115 in mouse xenograft models based on published studies.
Mechanism of Action
OGT-2115 exerts its anti-tumor effects primarily through the inhibition of heparanase activity. This leads to a cascade of downstream effects, including the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] The reduction in MCL-1 levels is a key event that triggers apoptosis in cancer cells.[1] Studies have shown that OGT-2115 can induce apoptosis and inhibit the viability of cancer cells in a dose-dependent manner.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for OGT-2115 from preclinical studies.
Table 1: In Vitro IC50 Values of OGT-2115
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 18.4 - 20.2 |
| DU-145 | Prostate Cancer | 90.6 - 97.2 |
Data compiled from a study on prostate cancer cells.[1]
Table 2: In Vivo Dosage and Efficacy of OGT-2115 in Mouse Xenograft Models
| Xenograft Model | Administration Route | Dosage | Dosing Schedule | Duration | Efficacy |
| PC-3 (Prostate Cancer) | Oral Gavage | 40 mg/kg | Daily | 35 days | Significant tumor growth inhibition at days 28 and 35.[1] |
| MDA-MB-435 | Intraperitoneal | 25 mg/kg | Not specified | 24 days | Reduction in serum VEGF levels. |
Experimental Protocols
Protocol 1: Oral Administration of OGT-2115 in a Prostate Cancer Xenograft Model
This protocol is based on a study using a PC-3 prostate cancer xenograft model in nude mice.[1]
Materials:
-
OGT-2115
-
Vehicle solution: 4% ethanol, 5% PEG 400, and 5% Tween 80 in saline
-
PC-3 human prostate cancer cells
-
Male nude mice (e.g., BALB/c nude)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation:
-
Culture PC-3 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the PC-3 cells into the right flank of the nude mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 30-40 mm³, randomize the mice into treatment and control groups.
-
-
Preparation of OGT-2115 Formulation:
-
Prepare the vehicle solution of 4% ethanol, 5% PEG 400, and 5% Tween 80 in sterile saline.
-
Dissolve OGT-2115 in the vehicle to a final concentration suitable for a 40 mg/kg dosage based on the average mouse body weight. Ensure complete dissolution.
-
-
Administration:
-
Administer 40 mg/kg of the OGT-2115 formulation to the treatment group daily via oral gavage.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Continue treatment for 35 days.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining for apoptosis, western blotting for MCL-1 and HPSE expression).[1]
-
Protocol 2: Intraperitoneal Administration of OGT-2115
This protocol provides a general guideline for intraperitoneal administration. A study in an MDA-MB-435 xenograft model used a 25 mg/kg dose to assess effects on serum VEGF.
Materials:
-
OGT-2115
-
A suitable sterile vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in saline).
-
Sterile syringes and needles (e.g., 25-27 gauge).
Procedure:
-
Preparation of OGT-2115 Formulation:
-
Prepare a sterile stock solution of OGT-2115 in a suitable solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration for a 25 mg/kg dosage. The final concentration of the solvent (e.g., DMSO) should be minimized to avoid toxicity.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Inject the OGT-2115 solution slowly.
-
-
Monitoring:
-
Monitor the mice for any adverse reactions post-injection.
-
Follow the planned dosing schedule and monitor tumor growth and other relevant endpoints as per the study design.
-
Experimental Workflow Visualization
Pharmacokinetic Considerations
A study in mice demonstrated that a single oral dose of 20 mg/kg OGT-2115 resulted in a plasma concentration approximately 10 times the in vitro IC50 for heparanase. This suggests good oral bioavailability and supports the use of oral administration for achieving therapeutic concentrations in vivo.
Concluding Remarks
OGT-2115 is a promising anti-cancer agent with a defined mechanism of action. The provided protocols for oral and intraperitoneal administration in mouse xenograft models serve as a valuable resource for preclinical evaluation. Researchers should optimize these protocols based on the specific cancer model and experimental objectives. Careful monitoring of tumor growth, animal welfare, and relevant biomarkers is crucial for successful in vivo studies.
References
Preparing OGT 2115 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of stock solutions of OGT 2115, a potent, cell-permeable, and orally active heparanase inhibitor.[1] The protocol outlines the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and offers detailed procedures to ensure the stability and efficacy of the compound for in vitro and in vivo research. Additionally, this note includes a summary of the mechanism of action of this compound, highlighting its role in the inhibition of angiogenesis and metastasis, and the induction of apoptosis.
Introduction
This compound is a small molecule inhibitor of heparanase, the sole endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs).[2][3] Heparanase activity is strongly implicated in cancer progression, as it facilitates tumor cell invasion, metastasis, and angiogenesis.[2][3][4] By degrading heparan sulfate, heparanase releases a variety of bioactive molecules, including growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), which are sequestered in the extracellular matrix.[4] This release promotes cell proliferation, migration, and the formation of new blood vessels. This compound, by inhibiting heparanase, serves as a valuable tool for investigating the roles of heparanase in cancer biology and as a potential therapeutic agent.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆BrFN₂O₄ | [4] |
| Molecular Weight | 495.30 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Solubility in DMSO | ≥ 10 mg/mL (20.19 mM) | [4] |
| IC₅₀ (Heparanase) | 0.4 µM | [1][4] |
| IC₅₀ (Anti-angiogenic) | 1 µM | [1][4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.953 mg of this compound (Molecular Weight = 495.30 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For 4.953 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Working Solution Preparation
For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of heparanase. This inhibition disrupts key signaling pathways involved in tumorigenesis.
As depicted in Figure 1, this compound inhibits heparanase, preventing the cleavage of HSPGs. This leads to reduced degradation of the extracellular matrix and decreased release of pro-angiogenic growth factors, thereby inhibiting metastasis and angiogenesis.[4] Furthermore, studies have shown that this compound can induce apoptosis in cancer cells by downregulating the anti-apoptotic protein MCL-1.[2][6][7]
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing the this compound stock solution in cell-based experiments.
Stability and Storage
Proper storage of this compound and its stock solutions is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In DMSO | -20°C | 1 year | [4] |
| -80°C | 2 years | [4] |
Note: It is strongly recommended to use freshly prepared working solutions for all experiments. Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[5] The use of anhydrous or newly opened DMSO is advised as hygroscopic DMSO can significantly impact the solubility of the product.[4]
Conclusion
This application note provides a standardized protocol for the preparation and use of this compound stock solutions in DMSO. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results when investigating the biological effects of this potent heparanase inhibitor. Adherence to proper storage and handling procedures is paramount for maintaining the long-term stability and efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opposing functions of heparanase-1 and heparanase-2 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Molecular properties and involvement of heparanase in cancer metastasis and angiogenesis [jci.org]
- 5. clinician.com [clinician.com]
- 6. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OGT 2115 in a Matrigel Plug Angiogenesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis.[1][2] The tumor microenvironment releases various signaling molecules, including Vascular Endothelial Growth Factor (VEGF), to stimulate the migration and proliferation of endothelial cells, leading to the formation of a new blood supply that nourishes the tumor.[3][4] Heparanase, an endo-β-D-glucuronidase, has emerged as a key enzyme in promoting angiogenesis.[2][5] It degrades heparan sulfate (B86663) proteoglycans (HSPGs) in the extracellular matrix (ECM), releasing sequestered pro-angiogenic factors like VEGF.[2][3][6] Furthermore, heparanase upregulates the expression of VEGF through signaling pathways involving Src and p38 activation.[6][7]
OGT 2115 is a potent, cell-permeable, and orally active inhibitor of heparanase.[8] By inhibiting heparanase activity, this compound is expected to exert anti-angiogenic effects, making it a promising candidate for anti-cancer therapeutic strategies. The Matrigel plug angiogenesis assay is a widely used in vivo model to evaluate the pro- and anti-angiogenic potential of various compounds.[1][4][9][10][11] This assay involves the subcutaneous injection of Matrigel, a basement membrane extract, which solidifies at body temperature and allows for the infiltration of host endothelial cells and the formation of new blood vessels in response to angiogenic stimuli.[9][10][11]
These application notes provide a detailed protocol for utilizing this compound in a Matrigel plug angiogenesis assay to assess its anti-angiogenic efficacy.
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay with this compound
This protocol outlines the procedure for evaluating the anti-angiogenic effects of this compound using the Matrigel plug assay in a murine model.
Materials:
-
This compound
-
Growth Factor Reduced Matrigel
-
Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor (bFGF)
-
Heparin
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Sterile, ice-cold PBS
-
Ice-cold syringes (24-27 gauge)
-
Anesthetic agent
-
Surgical tools for plug excision
-
Formalin (10%) or other fixatives
-
Paraffin and embedding cassettes
-
Microtome
-
Microscope slides
-
Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34)
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated and DAB substrate)
-
Hematoxylin and Eosin (H&E) stain
-
Drabkin's reagent for hemoglobin assay (optional)
-
RNA extraction and RT-qPCR reagents (optional)
Procedure:
-
Preparation of Matrigel Mixtures (on ice):
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C.
-
Prepare the following experimental groups (volumes are per injection, typically 0.5 mL):
-
Negative Control: Matrigel mixed with sterile PBS.
-
Positive Control: Matrigel containing a pro-angiogenic factor (e.g., 100-150 ng/mL bFGF or 10-20 ng/mL VEGF) and heparin (e.g., 20 units/mL).[12]
-
This compound Treatment Group(s): Matrigel containing the pro-angiogenic factor, heparin, and varying concentrations of this compound. A suggested starting range for this compound is 1 µM to 50 µM, to be optimized for in vivo efficacy.
-
-
Gently mix all components on ice to ensure homogeneity without introducing air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
The Matrigel will form a solid plug at body temperature.
-
-
Plug Incubation and Animal Monitoring:
-
House the animals for a period of 7-14 days to allow for vascularization of the Matrigel plugs.[12]
-
Monitor the animals daily for any adverse effects.
-
-
Matrigel Plug Excision:
-
At the end of the incubation period, euthanize the mice.
-
Surgically excise the Matrigel plugs.
-
-
Quantitative Analysis of Angiogenesis:
-
Method A: Hemoglobin Assay:
-
Weigh each plug.
-
Homogenize the plugs in a known volume of distilled water.
-
Centrifuge the homogenate and measure the hemoglobin content in the supernatant using Drabkin's reagent, following the manufacturer's instructions.[13]
-
Normalize the hemoglobin content to the weight of the plug.
-
-
Method B: Immunohistochemistry (IHC) for Vascular Density:
-
Fix the plugs in 10% formalin overnight.
-
Process the fixed plugs through a series of ethanol (B145695) and xylene washes and embed in paraffin.
-
Section the paraffin-embedded plugs (e.g., 5 µm sections) and mount on microscope slides.
-
Perform H&E staining to visualize the overall morphology and cell infiltration.
-
Perform IHC using antibodies against endothelial cell markers such as CD31 or CD34 to specifically label blood vessels.[9]
-
Capture images of the stained sections using a microscope.
-
Quantify angiogenesis by measuring microvessel density (MVD) or the area of positive staining using image analysis software (e.g., ImageJ).[9]
-
-
Method C: Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Homogenize the plugs and extract total RNA.
-
Perform RT-qPCR to quantify the expression of endothelial cell-specific markers (e.g., CD31, VE-cadherin).[8]
-
Normalize the expression levels to a housekeeping gene.
-
-
Data Presentation
The quantitative data obtained from the Matrigel plug assay should be summarized in a clear and structured table for easy comparison between the different experimental groups. Below is a representative table illustrating the expected results of this compound treatment.
Table 1: Representative Data on the Effect of this compound on Angiogenesis in the Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µg/mg plug) | Microvessel Density (vessels/mm²) | Relative CD31 mRNA Expression |
| Negative Control (Matrigel only) | 5.2 ± 1.1 | 8 ± 2 | 1.0 ± 0.2 |
| Positive Control (VEGF) | 25.8 ± 4.5 | 45 ± 7 | 5.2 ± 0.8 |
| VEGF + this compound (10 µM) | 15.1 ± 3.2 | 23 ± 5 | 2.8 ± 0.5 |
| VEGF + this compound (50 µM) | 8.9 ± 2.0 | 12 ± 3 | 1.5 ± 0.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the Matrigel plug angiogenesis assay with this compound.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting angiogenesis. This compound inhibits heparanase, which in turn reduces the release and expression of VEGF, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparanase induces vascular endothelial growth factor expression: correlation with p38 phosphorylation levels and Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.8. Matrigel Plug Assay and Analysis of Hemoglobin Content [bio-protocol.org]
Application Notes and Protocols for OGT 2115 Administration in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase.[1] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. Upregulation of heparanase is implicated in tumor progression, metastasis, and inflammation, making it a compelling target for therapeutic intervention.[2][3] this compound has demonstrated anti-angiogenic and pro-apoptotic properties in various preclinical models.[1][3] These application notes provide detailed protocols for the administration of this compound in animal models of cancer and inflammation, along with methods for evaluating its efficacy.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of heparanase activity. This inhibition leads to several downstream consequences:
-
Inhibition of Tumor Growth and Metastasis: By preventing the degradation of the ECM, this compound can inhibit the invasion and migration of tumor cells.[2]
-
Anti-Angiogenesis: Heparanase releases pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), stored in the ECM. Inhibition of heparanase by this compound can therefore suppress tumor angiogenesis.
-
Induction of Apoptosis: In prostate cancer models, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein Mcl-1.[3][4]
-
Modulation of Inflammatory Responses: Heparanase is involved in the recruitment of leukocytes to sites of inflammation. By inhibiting heparanase, this compound has the potential to mitigate inflammatory responses.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Heparanase Inhibition) | - | 0.4 µM | [1] |
| IC₅₀ (Anti-angiogenic) | - | 1 µM | [1] |
| IC₅₀ (Cell Viability) | PC-3 (Prostate Cancer) | 18.4 µM | [2] |
| IC₅₀ (Cell Viability) | DU-145 (Prostate Cancer) | 90.6 µM | [2] |
Table 2: In Vivo Administration and Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice with PC-3 cell xenografts | [2][3] |
| Drug Formulation | Saline (vehicle) or this compound | [2] |
| Dosage | 40 mg/kg | [2][3] |
| Administration Route | Oral gavage | [2][3] |
| Dosing Frequency | Daily | [2] |
| Treatment Duration | 35 days | [2] |
| Outcome | Significant inhibition of tumor growth | [2][3] |
| Outcome | Increased TUNEL positive (apoptotic) cells in xenograft tissue | [2][3] |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage in Mice
This protocol describes the preparation of this compound for oral administration to mice, a common route for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
0.5% Carboxymethylcellulose-sodium (CMC-Na) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
Formulation Protocol (Choose one based on dose):
-
For Low Doses (≤ 1.14 mg/mL):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a final concentration of 1 mg/mL, add 100 µl of the 10 mg/mL stock solution to 900 µl of corn oil.
-
Vortex thoroughly to ensure a uniform suspension. Gentle warming or brief sonication can be used to aid dissolution.
-
-
For High Doses:
-
Prepare a suspension of this compound in 0.5% CMC-Na in saline at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex vigorously and sonicate if necessary to achieve a homogenous suspension.
-
Administration Protocol:
-
Accurately weigh each mouse to determine the correct volume of the this compound formulation to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
Prostate Cancer Xenograft Model in Nude Mice
This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
PC-3 human prostate cancer cells
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Male athymic nude mice (6-8 weeks old)
-
Syringes (1 ml) with 27-gauge needles
-
Calipers
Protocol:
-
Culture PC-3 cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/ml.
-
Inject 100 µl of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 30–40 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage as described in Protocol 1.
-
Measure tumor volume with calipers every 3-4 days using the formula: Volume = (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, immunohistochemistry).
TUNEL Assay for Apoptosis Detection in Xenograft Tissues
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution (20 µg/ml)
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Wash buffers (e.g., PBS)
-
Counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.
-
Wash slides with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the sections with the equilibration buffer provided in the kit.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
-
Staining and Visualization:
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips with mounting medium.
-
Visualize the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
-
Controls:
-
Positive control: Treat a section with DNase I to induce DNA fragmentation before the TUNEL reaction.
-
Negative control: Omit the TdT enzyme from the TUNEL reaction mixture.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer
References
- 1. inotiv.com [inotiv.com]
- 2. Targeting VEGF signaling for tumor microenvironment remodeling and metastasis inhibition: Therapeutic strategies and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of heparanase enhances T lymphocyte activities and intensifies the inflammatory response in a model of murine rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with OGT 2115 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
OGT 2115 is a potent, cell-permeable, and orally active inhibitor of heparanase, the sole active endo-β-D-glucuronidase that degrades heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs).[1][2] Heparanase is overexpressed in numerous malignancies and is associated with tumor progression, metastasis, angiogenesis, and chemoresistance.[2] By inhibiting heparanase, this compound disrupts the tumor microenvironment and modulates key signaling pathways, ultimately leading to decreased cell viability and induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, along with data presentation and visualization of the underlying mechanisms.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of heparanase enzymatic activity.[1] This inhibition leads to a cascade of downstream effects, a key one being the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[3][4][5] The reduction in MCL-1 levels shifts the balance towards pro-apoptotic proteins like Bax, leading to the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.[1] Evidence suggests that this compound promotes the proteasomal degradation of MCL-1, as the proteasome inhibitor MG-132 can reverse the this compound-induced downregulation of MCL-1.[1][3]
Data Presentation: Effects of this compound on Cancer Cell Viability
The following tables summarize the quantitative data on the effect of this compound on the viability of various cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration |
| PC-3 | 20.2[3] | 72 hours[1] |
| DU-145 | 97.2[3] | 72 hours[1] |
Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability |
| MDA-MB-231 | 20 | 48 hours | Sensitizes cells to paclitaxel-induced viability loss.[6] |
| Hs 578t | 20 | 48 hours | Sensitizes cells to paclitaxel-induced viability loss.[6] |
| MDA-MB-468 | 20 | 48 hours | Sensitizes cells to paclitaxel-induced viability loss.[6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from studies on this compound in prostate cancer cells.[1]
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1.22 µM to 300 µM.[1]
-
Include a vehicle control (e.g., 0.3% DMSO) at the same final concentration as in the highest this compound concentration.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1] During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is based on a study investigating this compound-induced apoptosis in prostate cancer cells.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Annexin V Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours. For example, PC-3 cells can be treated with 0, 10, 20, and 40 µM this compound, while DU-145 cells can be treated with 0, 25, 50, and 100 µM this compound.[1] Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
After the 24-hour treatment, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells for 2 minutes at 37°C.[1]
-
Combine the trypsinized cells with the collected culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
-
Annexin V and PI Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The role of heparan sulfate in enhancing the chemotherapeutic response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OGT 2115 solubility issues and solutions in aqueous buffers
Welcome to the technical support center for OGT 2115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
This compound is a potent, cell-permeable, and orally active inhibitor of heparanase, an enzyme involved in angiogenesis and metastasis.[1][2] It exhibits anti-angiogenic properties and is used in cancer research.[1][3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 495.3 g/mol | [3] |
| Formula | C₂₄H₁₆BrFN₂O₄ | [3] |
| Purity | ≥97% | [3][4] |
| Primary Target | Heparanase (IC₅₀ = 0.4 µM) | [1][3][4] |
| Reported Solubility | Soluble to 10 mM in DMSO | [3] |
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule, as indicated by its complex chemical structure and its reported solubility in dimethyl sulfoxide (B87167) (DMSO).[3][5] Many organic compounds with poor water solubility exhibit challenges when dissolving in aqueous-based solutions like physiological buffers. This can lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q3: My this compound, which was dissolved in DMSO, precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The DMSO stock solution should be added to the aqueous buffer slowly and with constant vortexing or stirring. It is also crucial to ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent effects on your experiment and to avoid precipitation. If precipitation still occurs, consider using a lower final concentration of this compound or employing one of the solubilization strategies outlined in the troubleshooting guide below.
Q4: Can I heat the solution to improve the solubility of this compound?
Heating can increase the solubility of some compounds, but it should be approached with caution. The thermal stability of this compound is not widely reported. Excessive heating could lead to degradation of the compound, rendering it inactive. If you choose to warm the solution, use a gentle water bath (e.g., 37°C) for a short period and then allow the solution to cool to room temperature to check for precipitation.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound in aqueous buffers.
Initial Preparation Workflow
The following diagram illustrates the recommended initial workflow for preparing a solution of this compound.
References
addressing poor cellular uptake of OGT 2115 in experiments
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using OGT 2115, with a focus on addressing challenges related to cellular uptake and experimental design.
Frequently Asked Questions (FAQs)
Q1: this compound is described as "cell-permeable," yet I am observing poor cellular uptake in my experiments. Why might this be happening?
While this compound is characterized as a cell-permeable heparanase inhibitor, several experimental factors can lead to an apparent lack of efficacy or low intracellular concentrations[1][2]. These factors may include issues with compound solubility and stability, characteristics of the cell line being used, and the specifics of the experimental protocol. It is crucial to ensure proper handling and experimental setup to achieve desired results.
Q2: What are the most common reasons for observing low efficacy of this compound?
The most common reasons for low efficacy, which can be mistaken for poor cellular uptake, include:
-
Solubility Issues: this compound can have limited solubility in aqueous solutions. If the compound precipitates in your culture medium, the effective concentration available to the cells will be significantly lower than intended.
-
Improper Stock Solution Preparation: The quality of the solvent is critical. For example, using DMSO that has absorbed moisture can reduce the solubility of this compound[2]. It is recommended to use fresh, anhydrous DMSO to prepare high-concentration stock solutions.
-
Incorrect Dosage: The effective concentration of this compound can vary significantly between different cell lines[3]. A dose that is effective in one cell line may not be in another. It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Cell Line Specifics: The expression level of heparanase and the activity of drug efflux pumps can vary between cell lines, potentially affecting the net intracellular concentration of this compound.
Q3: How can I improve the solubility of this compound in my experiments?
To improve the solubility of this compound, consider the following:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like fresh, anhydrous DMSO[2].
-
When preparing the working solution, add the stock solution to your aqueous medium and mix thoroughly.
-
If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution[1].
-
Avoid repeated freeze-thaw cycles of the stock solution, which can lead to compound degradation and precipitation. Stock solutions should be stored at -20°C or -80°C[1].
Q4: What are the recommended concentrations and treatment times for this compound?
The optimal concentration and treatment time will depend on the cell line and the specific biological question being investigated. Based on published data, concentrations ranging from 5 µM to 100 µM have been used for in vitro studies, with treatment times typically around 24 hours[3]. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different prostate cancer cell lines, demonstrating its dose-dependent effect on cell viability.
| Cell Line | IC50 (µM) | Reference |
| PC-3 | 18.4 | [3] |
| DU-145 | 90.6 | [3] |
Experimental Protocols
Protocol for In Vitro Treatment of Adherent Cells with this compound
This protocol provides a general guideline for treating adherent cancer cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells of choice (e.g., PC-3, DU-145)
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage[1].
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Downstream Analysis:
-
After the treatment period, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), Western blotting for protein expression (e.g., MCL-1), or migration/invasion assays.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: General experimental workflow for O.G.T. 2115 treatment.
References
limitations of OGT 2115 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of OGT 2115, a potent heparanase inhibitor, with a focus on addressing the limitations and challenges encountered during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and orally active inhibitor of heparanase, with an IC50 of 0.4 μM.[1][2][3] Its primary mechanism of action is the inhibition of heparanase activity, which is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[4] By inhibiting heparanase, this compound can modulate cell signaling, inhibit angiogenesis, and suppress tumor cell invasion and migration.[1][4]
Q2: What are the known downstream effects of this compound in cancer cells?
A2: In several cancer cell lines, particularly prostate cancer, this compound has been shown to induce apoptosis (programmed cell death).[5][6] This is achieved, at least in part, by the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[5][6] Inhibition of heparanase by this compound leads to a decrease in MCL-1 protein expression, thereby promoting apoptosis.[5]
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of the experiment. For heparanase inhibition, the IC50 is 0.4 μM.[1][3] For anti-angiogenic effects in vitro, the IC50 is 1 μM.[1][3] In cell viability assays, the IC50 was found to be 18.4 µM in PC-3 prostate cancer cells and 90.6 µM in DU-145 prostate cancer cells after 24 hours of treatment.[5][7] For long-term studies, it is advisable to start with a concentration at or below the IC50 for heparanase inhibition and perform a dose-response curve to determine the optimal concentration for the desired effect with minimal cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically provided as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Store the stock solution at -20°C for up to one year or at -80°C for up to two years in small aliquots to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.1% for DMSO).
Troubleshooting Guide for Long-Term Cell Culture
Long-term exposure of cells to this compound can present several challenges. This guide addresses potential issues and provides troubleshooting strategies.
| Observed Problem | Potential Cause | Troubleshooting Suggestions |
| Gradual decrease in cell viability over time, even at low concentrations. | Cumulative Cytotoxicity: this compound induces apoptosis, and even low-level, continuous inhibition of heparanase and its downstream signaling can lead to a gradual loss of viable cells.[5] | 1. Re-evaluate Concentration: Perform a long-term dose-response study (e.g., 7-14 days) to identify a concentration that maintains the desired inhibitory effect without significant long-term cytotoxicity. 2. Intermittent Dosing: Consider a dosing regimen where this compound is added to the culture for a specific period, followed by a "washout" period with fresh medium. |
| Reduced efficacy of this compound over time. | Compound Instability: this compound may degrade in cell culture medium over extended periods at 37°C. One supplier advises caution for continuous dosing periods exceeding half a month.[1] Cellular Resistance: Cells may develop resistance mechanisms, such as upregulating compensatory signaling pathways. | 1. Frequent Media Changes: Replace the culture medium with freshly prepared this compound solution every 24-48 hours to ensure a consistent concentration of the active compound. 2. Assess Stability: Perform a stability test of this compound in your specific cell culture medium. 3. Monitor Biomarkers: Periodically assess the levels of heparanase activity and downstream markers like MCL-1 to check for the development of resistance. |
| Changes in cell morphology, adhesion, or differentiation. | Alteration of Extracellular Matrix (ECM): As a heparanase inhibitor, this compound prevents the degradation of heparan sulfate, a major component of the ECM.[4] This can lead to significant changes in the ECM structure and composition over time, affecting cell behavior. | 1. ECM Analysis: If feasible, analyze key ECM components to understand the changes occurring in your culture system. 2. Functional Assays: Conduct functional assays (e.g., adhesion, migration assays) at different time points to characterize the phenotypic changes. |
| Inconsistent or unexpected experimental results. | Off-Target Effects: Long-term exposure to any small molecule inhibitor increases the likelihood of observing off-target effects that may not be apparent in short-term studies.[8][9] These can interfere with various cellular processes.[10] | 1. Control Experiments: Include appropriate controls, such as a vehicle-only control and potentially a control treated with a structurally different heparanase inhibitor, to distinguish on-target from off-target effects. 2. Target Knockout/Knockdown: If possible, use genetic approaches (e.g., siRNA, CRISPR) to silence heparanase expression as a more specific control for the on-target effects of this compound. |
Summary of this compound Concentrations and Effects
| Parameter | Concentration | Cell Line/System | Reference |
| IC50 (Heparanase Inhibition) | 0.4 µM | N/A | [1][3] |
| IC50 (Anti-angiogenesis) | 1 µM | In vitro assays | [1][3] |
| IC50 (Cell Viability, 24h) | 18.4 µM | PC-3 (Prostate Cancer) | [5][7] |
| IC50 (Cell Viability, 24h) | 90.6 µM | DU-145 (Prostate Cancer) | [5][7] |
| Apoptosis Induction (24h) | 10-40 µM | PC-3 (Prostate Cancer) | [5] |
| Apoptosis Induction (24h) | 25-100 µM | DU-145 (Prostate Cancer) | [5] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
Spike the cell culture medium with this compound to your desired final working concentration.
-
-
Incubation:
-
Immediately after spiking (T=0), take an aliquot of the medium and store it at -80°C. This will serve as your reference sample.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium and store them at -80°C.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the concentration of this compound at each time point to the T=0 sample to determine the rate of degradation.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits heparanase, leading to MCL-1 downregulation and apoptosis.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for maintaining long-term cell cultures with this compound.
Troubleshooting Logic for Decreased Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antiangiogenics | Tocris Bioscience [tocris.com]
- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing OGT 2115 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of the heparanase inhibitor OGT 2115 in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase (HPSE).[1] Heparanase is an endo-β-D-glucuronidase, an enzyme that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[1][2] By inhibiting heparanase, this compound prevents the degradation of heparan sulfate, which plays a crucial role in various physiological and pathological processes, including inflammation and tissue remodeling.[2] In cancer biology, heparanase activity is often upregulated and is associated with tumor growth, metastasis, and angiogenesis.[1]
Q2: Why might this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: While this compound has shown some selectivity for cancer cells, cytotoxicity in non-cancerous cells can occur due to several factors:
-
On-Target Effects: Heparanase is not exclusively expressed in cancer cells; it plays a role in normal physiological processes such as tissue repair, inflammation, and the regulation of the extracellular matrix.[2] Inhibition of these essential functions in normal cells could lead to unintended cytotoxic effects.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may bind to other cellular targets besides heparanase, leading to unforeseen and toxic consequences.
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for heparanase can lead to non-specific effects and cell death.
-
Prolonged Exposure: Continuous and extended exposure of non-cancerous cells to this compound can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each non-cancerous cell line. A dose-response experiment is the most effective way to identify a concentration that effectively inhibits heparanase while minimizing cytotoxicity. It is recommended to start with a wide range of concentrations, including those below the reported IC50 for heparanase inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in non-cancerous cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired experimental outcome. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments. | |
| Cell line is particularly sensitive. | Some primary and non-cancerous cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Inhibitor has degraded or is impure. | Purchase this compound from a reputable source. Verify its purity and integrity if possible. |
| Improper storage and handling. | Follow the manufacturer's instructions for storage. Prepare fresh dilutions from a concentrated stock solution for each experiment and avoid repeated freeze-thaw cycles.[3] | |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | |
| Discrepancy between enzymatic and cell-based assay results. | Poor cell permeability of this compound. | While this compound is described as cell-permeable, its efficiency can vary between cell types. If intracellular heparanase inhibition is the goal, consider performing a cell uptake study. |
| Cellular metabolism of this compound. | Non-cancerous cells may metabolize and inactivate the inhibitor at different rates. The stability of this compound in the presence of your specific cell line can be assessed over time.[3] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 18.4 | [1] |
| DU-145 | Prostate Cancer | 90.6 | [1] |
Note: There is a lack of publicly available, comprehensive data on the IC50 values of this compound across a wide range of non-cancerous cell lines. Researchers should empirically determine the cytotoxic profile for their specific cell line of interest.
Table 2: Qualitative Cytotoxicity Data for this compound in a Non-Tumorigenic Cell Line
| Cell Line | Cell Type | Observation | Concentration | Reference |
| MCF-10A | Non-tumorigenic breast epithelial | Did not sensitize cells to paclitaxel-induced cell death, unlike in triple-negative breast cancer cell lines. | 20 µM | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed the non-cancerous cell line of interest in a 96-well plate at a density that will ensure logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of serial dilutions in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Controls: Prepare the following controls:
-
Vehicle Control: Medium containing the same final concentration of the solvent as the highest concentration of this compound.
-
Untreated Control: Medium only.
-
Positive Control (Optional): A known cytotoxic agent for the specific cell line.
-
-
Treatment: Remove the existing medium from the cells and replace it with the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxic profile of this compound.
Caption: Potential signaling disruption leading to cytotoxicity.
Caption: A logical approach to troubleshooting this compound cytotoxicity.
References
avoiding precipitation of OGT 2115 in culture media
Welcome to the technical support center for OGT 2115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and orally active inhibitor of heparanase.[1] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix. By inhibiting heparanase, this compound can modulate the tumor microenvironment and reduce the release of pro-angiogenic factors.[2] In some cancer cell lines, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein MCL-1.[2][3]
Q2: What are the key properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 495.3 g/mol | [1] |
| Formula | C₂₄H₁₆BrFN₂O₄ | [1] |
| Heparanase IC₅₀ | 0.4 µM | [1] |
| Anti-angiogenic IC₅₀ | 1 µM | [1] |
| Cell Permeability | Cell-permeable | [1] |
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Multiple suppliers indicate a maximum solubility of at least 10 mM in DMSO. It is practically insoluble in water and ethanol. For optimal results, use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility.
Q4: How should I store this compound and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to one year.
Troubleshooting Guide: Avoiding Precipitation of this compound in Culture Media
Precipitation of this compound in your cell culture medium can significantly impact your experimental results by reducing the effective concentration of the compound. The following guide provides potential causes and recommended solutions to avoid this issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility. | - Decrease the final working concentration of this compound. - Prepare a higher concentration stock solution in DMSO (e.g., 10 mM) and use a smaller volume for dilution into the media. - Perform serial dilutions of the stock solution in the culture medium. |
| Precipitate forms over time in the incubator. | - Temperature shift: Solubility can decrease when moving from room temperature to 37°C. - pH shift: The CO₂ environment in the incubator can alter the media's pH, affecting compound solubility. - Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time. | - Pre-warm the cell culture medium to 37°C before adding this compound. - Ensure the media is properly buffered for the incubator's CO₂ concentration. - Test for precipitation in serum-free versus serum-containing media to determine if serum components are a contributing factor. If so, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells. |
| Cloudiness or turbidity appears in the media. | This could indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - If precipitation is confirmed, follow the solutions for immediate or delayed precipitation. - If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 495.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 201.9 µL of anhydrous DMSO for every 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a step-by-step method for diluting the this compound DMSO stock solution into your cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
To minimize the risk of precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 20 µM:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium to get a 200 µM solution. Vortex gently immediately after adding the stock.
-
Next, add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 20 µM concentration.
-
-
Gently vortex the final working solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound solution preparation.
Signaling Pathway of this compound-Induced Apoptosis```dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting conflicting data from enzymatic vs. cellular assays with OGT compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting data from enzymatic and cellular assays with O-GlcNAc Transferase (OGT) compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my OGT inhibitor potent in an enzymatic assay but shows weak or no activity in a cellular assay?
This is a common and multifaceted issue. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, OGT.[1] Enzymatic assays are performed in a cell-free system, eliminating this barrier.
-
Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized by cellular enzymes into an inactive form.
-
High Intracellular UDP-GlcNAc Concentration: OGT uses UDP-GlcNAc as a sugar donor substrate.[2][3] The concentration of UDP-GlcNAc inside a cell is significantly higher than what is typically used in in vitro enzymatic assays. This high concentration of the natural substrate can outcompete the inhibitor, leading to a rightward shift in the IC50 value (lower apparent potency).[2]
-
Efflux Pumps: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell, preventing it from reaching an effective intracellular concentration.
-
Off-Target Effects: In a cellular context, the compound might bind to other proteins, sequestering it away from OGT or causing other effects that mask its intended activity.[4]
-
Cellular Compensation Mechanisms: Cells can respond to OGT inhibition by upregulating OGT expression or activating other signaling pathways to compensate for the reduced O-GlcNAcylation, thus diminishing the observed effect of the inhibitor.[5]
Q2: My compound shows cellular activity, but how can I confirm it's due to on-target OGT inhibition?
Confirming on-target activity is crucial. Here are several approaches:
-
Direct Measurement of O-GlcNAcylation: The most direct method is to measure global O-GlcNAcylation levels in cells treated with your compound. A dose-dependent decrease in O-GlcNAcylation, typically assessed by Western blot using an anti-O-GlcNAc antibody, is strong evidence of on-target activity.[6][7]
-
Rescue Experiments: Overexpression of OGT in cells should rescue the phenotype caused by the inhibitor. If the inhibitor's effect is diminished or abolished in OGT-overexpressing cells, it strongly suggests on-target activity.
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your compound.[4] These negative controls should not affect cellular O-GlcNAcylation levels or produce the same cellular phenotype.[4]
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to demonstrate that the compound directly binds to OGT in the cell.
Q3: What are some common artifacts in enzymatic OGT assays that I should be aware of?
Enzymatic assays, while controlled, are not without potential pitfalls:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
-
Interference with Detection Method: The compound may interfere with the assay's detection system. For example, in a luminescence-based assay like the UDP-Glo™ assay, a compound could inhibit the luciferase enzyme, giving a false impression of OGT inhibition.[8] It is advisable to run a counterscreen against the detection system itself.
-
Enzyme Instability: OGT can be unstable, and improper handling or storage can lead to loss of activity, affecting the accuracy of inhibition measurements.[9]
-
Product Inhibition: The product of the OGT reaction, UDP, is a potent inhibitor of OGT.[9][10][11] If the assay is run for too long or with high enzyme concentrations, product inhibition can affect the results.
Q4: Can off-target effects of my compound in a cellular assay be misinterpreted as OGT inhibition?
Yes, this is a significant challenge. A compound can elicit a cellular phenotype through mechanisms unrelated to OGT. For example:
-
Kinase Inhibition: Many signaling pathways involve kinases, and off-target inhibition of a key kinase could produce a phenotype that might be plausible for OGT inhibition, given the crosstalk between O-GlcNAcylation and phosphorylation.[12][13]
-
Toxicity: General cellular toxicity can lead to a decrease in protein synthesis, which might be misinterpreted as a specific effect on O-GlcNAcylation.[4] It's essential to assess cell viability in parallel with your primary cellular assay.
-
Inhibition of Other Glycosyltransferases: If the inhibitor is a substrate analog, it may inhibit other glycosyltransferases that use similar substrates, leading to broader effects on glycosylation beyond O-GlcNAc.[4]
Troubleshooting Guide
Issue: High Potency in Enzymatic Assay, Low/No Potency in Cellular Assay
This guide provides a step-by-step approach to diagnosing discrepancies between in vitro and in-cellulo results.
Caption: Troubleshooting workflow for conflicting OGT inhibitor data.
Data Presentation
Table 1: Comparison of IC50 Values for Select OGT Inhibitors
| Compound | Enzymatic Assay IC50 (µM) | Cellular Assay IC50 (µM) | Assay Type (Enzymatic) | Cell Line (Cellular) | Reference |
| OSMI-1 | 2.7 | ~50 | Coupled enzyme assay measuring UDP production | CHO | [4][7] |
| OSMI-2 | Precursor had IC50 of 22.4 | 10-50 (Cytotoxicity) | N/A | HCT116, PC-3, etc. | [6] |
| Compound 4 | 53 | Not Reported | Ni-NTA Plate OGT Assay | N/A | [14] |
| Compound 5 | 10 | Not Reported | Ni-NTA Plate OGT Assay | N/A | [14] |
| L01 | 22 | Not Reported | UDP-Glo Assay | N/A | [9] |
Note: Direct comparison of cellular IC50 values for O-GlcNAc reduction can be challenging to find in the literature; often cytotoxicity values are reported instead.
Experimental Protocols
Protocol 1: In Vitro OGT Enzymatic Assay (UDP-Glo™ Format)
This protocol is adapted from commercially available assays that measure the amount of UDP produced as a byproduct of the glycosyltransferase reaction.[9][15]
Materials:
-
Recombinant human OGT
-
OGT peptide substrate (e.g., a known substrate peptide)
-
UDP-GlcNAc
-
Test inhibitor compound
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer: 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme/Substrate Mix: Prepare a master mix containing OGT enzyme and the peptide substrate in assay buffer.
-
Reaction Initiation: In the wells of the assay plate, add the diluted inhibitor or DMSO control. Add the UDP-GlcNAc to each well.
-
Start Reaction: Add the OGT/peptide substrate master mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
UDP Detection: Add the UDP-Glo™ Detection Reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Signal Measurement: Incubate for another 60 minutes at room temperature to allow the detection reaction to stabilize. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular OGT Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit OGT activity within cells by measuring the global level of protein O-GlcNAcylation.[6][7]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).[6]
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[6]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Transfer the proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal in each lane.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Normalize the O-GlcNAc signal to the loading control.
-
Plot the normalized O-GlcNAc levels against the log of the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
OGT Signaling Pathway and Inhibition
Caption: OGT uses UDP-GlcNAc to modify proteins, a process reversed by OGA.
Experimental Workflow: Inhibitor Testing
References
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 13. otd.harvard.edu [otd.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Heparanase Inhibitors: OGT 2115 vs. OGT 2492
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heparanase inhibitory activities of two small molecule inhibitors, OGT 2115 and OGT 2492. The information presented is collated from available experimental data to assist researchers in selecting the appropriate compound for their studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and OGT 2492, focusing on their heparanase inhibitory potency and in vivo efficacy related to angiogenesis.
| Compound | Target | IC50 (µM) |
| This compound | Heparanase | 0.4 |
| OGT 2492 | Heparanase | 3.0 |
Table 1: In Vitro Heparanase Inhibitory Activity.
| Compound | Model | Key Finding |
| This compound | MDA-MB-435 Xenograft | ~20% reduction in serum VEGF |
| OGT 2492 | MDA-MB-435 Xenograft | ~50% reduction in serum VEGF |
Table 2: In Vivo Anti-Angiogenic Activity.
Experimental Protocols
In Vitro Heparanase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of compounds against heparanase activity.
-
Preparation of Reagents:
-
Recombinant human heparanase is diluted in an appropriate assay buffer (e.g., 40 mM sodium acetate, pH 5.0).
-
The substrate, heparan sulfate (B86663) (HS), is biotinylated and immobilized on streptavidin-coated 96-well plates.
-
Test compounds (this compound, OGT 2492) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
The immobilized HS substrate plates are washed to remove any unbound HS.
-
The test compound dilutions are added to the wells.
-
The heparanase enzyme solution is added to the wells to initiate the reaction.
-
The plate is incubated at 37°C for a specified period (e.g., 2-4 hours) to allow for enzymatic cleavage of the HS.
-
-
Detection and Data Analysis:
-
After incubation, the wells are washed to remove cleaved HS fragments.
-
The remaining biotinylated HS is detected using a horseradish peroxidase (HRP)-conjugated streptavidin and a colorimetric HRP substrate.
-
The absorbance is read using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo MDA-MB-435 Xenograft Tumor Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of heparanase inhibitors on tumor growth and angiogenesis.
-
Cell Culture and Animal Model:
-
Human breast carcinoma MDA-MB-435 cells are cultured in appropriate media.
-
Female athymic nude mice (6-8 weeks old) are used for the study.
-
-
Tumor Implantation:
-
A suspension of MDA-MB-435 cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
-
Compound Administration:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, OGT 2492).
-
The compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, blood samples are collected via cardiac puncture for the measurement of serum Vascular Endothelial Growth Factor (VEGF) levels using an ELISA kit.
-
The tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
The mean serum VEGF levels are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Heparanase Signaling Pathway
Caption: Simplified signaling pathway of heparanase activity.
Experimental Workflow for Heparanase Inhibitor Evaluation
Caption: Workflow for evaluating heparanase inhibitors.
Comparative Analysis of OGT 2115 in Different Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of OGT 2115, a heparanase inhibitor, across various cancer cell lines. The information presented herein is supported by experimental data from published studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Data Presentation: Efficacy of this compound
The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines, with the most comprehensive quantitative data available for prostate cancer.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 18.4 | [1] |
| DU-145 | Prostate Cancer | 90.6 | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
In addition to its direct cytotoxic effects, this compound has been shown to sensitize triple-negative breast cancer (TNBC) cells to conventional chemotherapy. In a study involving the TNBC cell lines MDA-MB 231, Hs 578t, and MDA-MB 468, treatment with 20 µM this compound enhanced the cytotoxic effects of paclitaxel.[2] However, specific IC50 values for this compound as a standalone treatment in these breast cancer cell lines were not provided in the available literature.
Mechanism of Action: Downregulation of MCL-1
In prostate cancer cells, the pro-apoptotic activity of this compound is attributed to its ability to downregulate the anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1).[1][3] This downregulation occurs at both the transcriptional and post-transcriptional levels, leading to an increase in apoptosis.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis in prostate cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include untreated and positive controls.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation. For adherent cells, first detach them using a gentle cell dissociation reagent like trypsin.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heparanase inhibitor this compound induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of OGT 2115 as a Heparanase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OGT 2115, a potent heparanase inhibitor, with other known inhibitors. The specificity and performance of these compounds are evaluated based on available experimental data, offering insights for researchers in oncology, inflammation, and drug discovery. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a deeper understanding of heparanase inhibition.
Executive Summary
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a crucial role in cancer metastasis, angiogenesis, and inflammation. Its inhibition is a key therapeutic strategy. This compound has emerged as a potent, cell-permeable, and orally active heparanase inhibitor.[1] This guide evaluates its specificity by comparing its inhibitory activity against heparanase and other enzymes with that of other well-characterized heparanase inhibitors, including SST0001 (Roneparstat), PG545 (Pixatimod), and Suramin.
Comparative Analysis of Heparanase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected heparanase inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce heparanase activity by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Target | IC50 (µM) | Selectivity/Off-Target Effects |
| This compound | Heparanase | 0.4 [1] | No major inhibition of human cytochrome P450 isoenzymes (IC50 > 30 µM) |
| Angiogenesis | 1.0[1] - 7.5 | ||
| SST0001 (Roneparstat) | Heparanase | ~0.003 (nM) | A chemically modified heparin with very low anticoagulant activity.[2][3] |
| PG545 (Pixatimod) | Heparanase | 0.04 | Also inhibits angiogenesis.[4] |
| Suramin | Heparanase | 46[5] | Known to have multiple off-target effects, including inhibition of reverse transcriptase and binding to various growth factors.[6][7] |
| RK-682 derivative (4-Bn-RK-682) | Heparanase | 17 | Reported to have no off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of heparanase inhibitors. Below are protocols for common in vitro assays.
In Vitro Heparanase Activity Assay (Fondaparinux-Based)
This colorimetric assay is suitable for kinetic analysis and inhibitor screening, utilizing the synthetic pentasaccharide fondaparinux (B3045324) as a substrate.[8][9]
Materials:
-
Recombinant human heparanase
-
Fondaparinux (substrate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 40 mM sodium acetate, pH 5.0)
-
WST-1 (water-soluble tetrazolium salt) solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 40 µL of assay buffer to each well.
-
Add 5 µL of the test inhibitor dilution to the respective wells. For the control (no inhibitor) wells, add 5 µL of assay buffer.
-
Add 5 µL of recombinant heparanase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of fondaparinux solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of WST-1 solution to each well.
-
Incubate for a further 10-15 minutes at 37°C for color development.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of heparanase inhibition for each inhibitor concentration and determine the IC50 value.
ELISA-Based Heparanase Activity Assay
This assay quantifies heparanase activity by measuring the degradation of a biotinylated heparan sulfate substrate immobilized on a microplate.
Materials:
-
96-well plates pre-coated with biotinylated heparan sulfate
-
Recombinant human heparanase or cell lysates containing heparanase
-
Test inhibitor
-
Assay buffer (e.g., PBS, pH 7.4)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Add 100 µL of diluted standards, samples (containing heparanase), and test inhibitors to the appropriate wells of the pre-coated plate.
-
Wash the wells three to five times with wash buffer (e.g., PBS with 0.05% Tween 20).[12]
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.[10][11]
-
Wash the wells again as described in step 3.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Stop the reaction by adding 50 µL of stop solution to each well.[10]
-
Measure the absorbance at 450 nm using a plate reader.
-
The amount of remaining biotinylated heparan sulfate is inversely proportional to the heparanase activity. Calculate the percentage of inhibition based on the absorbance values.
Mandatory Visualizations
Heparanase Signaling Pathway
Caption: Heparanase cleaves heparan sulfate, releasing growth factors that activate signaling pathways promoting angiogenesis and metastasis.
Experimental Workflow for Evaluating Heparanase Inhibitor Specificity
Caption: Workflow for identifying and characterizing specific heparanase inhibitors, from initial screening to lead optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Synthetic Heparan Sulfate Mimetic Pixatimod (PG545) Potently Inhibits SARS-CoV-2 by Disrupting the Spike–ACE2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doubt greets reports of suramin’s promise for treating autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. autism360.com [autism360.com]
- 8. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of both colorimetric and fluorescence heparinase activity assays using fondaparinux as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. An ELISA method for the detection and quantification of human heparanase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for OGT 2115
Topic: Personal Protective Equipment for Handling OGT 2115
This guide provides essential safety, logistical, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this potent heparanase inhibitor and should be implemented in conjunction with your institution's established safety protocols.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, cell-permeable, small molecule enzyme inhibitor necessitates cautious handling to minimize exposure. The following personal protective equipment (PPE) and handling procedures are based on general best practices for working with similar chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any aerosols or fine powders, especially when handling the solid compound. |
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of stock solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in case of accidental exposure.
Operational Plan: Preparation and Storage
Stock Solution Preparation:
This compound is typically supplied as a solid powder. To prepare stock solutions, follow these general steps within a chemical fume hood:
-
Pre-weighing: Gently tap the vial to ensure all powder is at the bottom.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: this compound is soluble in DMSO.[1][2] For example, to prepare a 10 mM stock solution, dissolve 4.95 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Data compiled from multiple supplier recommendations.[1][3][4]
Disposal Plan
Dispose of all waste containing this compound as hazardous chemical waste in accordance with your institution's and local authorities' regulations.
Waste Segregation:
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "this compound," list of all chemical constituents, and date. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date. |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Disposal Procedure:
-
Collection: Collect all waste containing this compound in the appropriately labeled hazardous waste containers.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols and Methodologies
This compound is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains.[2][5] Its inhibitory activity makes it a valuable tool in studying the roles of heparanase in various biological processes, including cancer metastasis and inflammation.
In Vitro Inhibition Assay:
A typical in vitro experiment to determine the inhibitory concentration (IC50) of this compound on heparanase activity would involve the following steps:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human heparanase and a suitable heparan sulfate substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction: Incubate the heparanase enzyme with the various concentrations of this compound for a predetermined time.
-
Initiate Reaction: Add the heparan sulfate substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a specific incubation period, stop the reaction.
-
Detection: Quantify the amount of cleaved heparan sulfate fragments using a suitable detection method, such as a colorimetric or fluorescent assay.
-
Data Analysis: Plot the percentage of heparanase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The reported IC50 for this compound is 0.4 μM.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the heparanase signaling pathway and a general experimental workflow for handling this compound.
Heparanase signaling pathway and the inhibitory action of this compound.
Logical workflow for the safe handling and disposal of this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | Antiangiogenics | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
